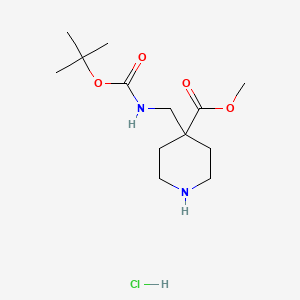

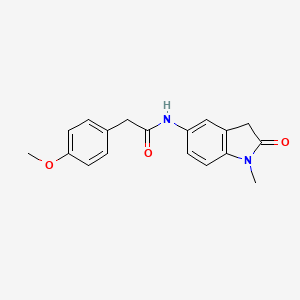

2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

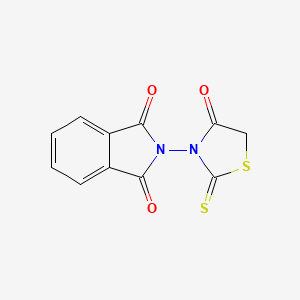

The compound "2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide" is a chemical entity that appears to be related to various research efforts in the field of medicinal chemistry. The methoxyphenyl and indolinyl moieties suggest that the compound could be involved in interactions with biological targets, potentially offering therapeutic benefits.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions under controlled conditions. For instance, a similar compound with anti-cancer activity as methionine synthase inhibitors was synthesized using dicyclohexylcarbodiimide (DCC) and azide coupling methods . Another synthesis approach for a compound with a methoxyphenyl group involved a reaction in boiling ethanol under acidic conditions, yielding the desired product with high efficiency . These methods highlight the importance of selecting appropriate reagents and conditions to achieve the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure of compounds with methoxyphenyl groups has been characterized using various spectroscopic techniques, including NMR and single-crystal X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule, which is crucial for understanding how the compound interacts with biological targets.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the substituents attached to the acetamide moiety. In the context of biological activity, these compounds can participate in interactions with enzymes or receptors, as seen in the synthesis of compounds with potential hypoglycemic activity . The presence of a methoxyphenyl group can also affect the electronic properties of the molecule, influencing its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the introduction of a methoxy group can increase the lipophilicity of the compound, potentially enhancing its ability to cross biological membranes . Additionally, the presence of an indolinyl group could contribute to the compound's binding affinity for specific biological targets, as seen in compounds evaluated for anticancer properties .

Wissenschaftliche Forschungsanwendungen

Pharmacological and Toxicological Insights

Pharmacodynamics and Metabolism

Research has extensively covered the metabolism and pharmacodynamics of compounds with structural similarities to the specified chemical, emphasizing the importance of genetic differences in metabolic pathways. These studies highlight the complex interplay between genotype and drug efficacy or toxicity, providing crucial insights into personalized medicine approaches (Zhao & Pickering, 2011).

Psychoactive Effects and Health Risks

Investigations into novel psychoactive substances reveal the significance of understanding the acute and long-term effects of such compounds. The psychoactive and hallucinogenic properties, alongside potential health risks, underscore the necessity for comprehensive toxicological evaluations to inform public health policies and clinical practices (Zawilska, 2014).

Environmental Considerations

Pollution and Remediation

Research on environmental contaminants highlights the persistence of pharmaceuticals like acetaminophen in aquatic environments and the subsequent efforts to develop efficient adsorption techniques for water treatment. These studies address the urgent need for innovative solutions to mitigate the environmental impact of pharmaceutical residues (Igwegbe et al., 2021).

Advanced Oxidation Processes

The exploration of advanced oxidation processes for the degradation of pharmaceuticals in water supplies illustrates the technological advancements in environmental engineering. By understanding the mechanisms and by-products of such degradation processes, researchers can enhance the safety and efficacy of water treatment systems (Qutob et al., 2022).

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-20-16-8-5-14(10-13(16)11-18(20)22)19-17(21)9-12-3-6-15(23-2)7-4-12/h3-8,10H,9,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLAUMHQHLCRUHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B2550980.png)

![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2550988.png)

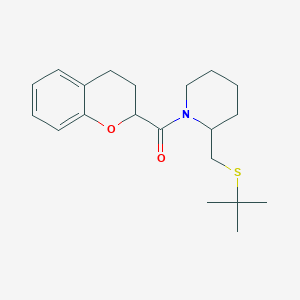

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2550995.png)